Ethyl 2,5-dimethoxyhydrocinnamate
Description
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives are succinimide-based compounds synthesized via Michael addition reactions of β-ketoesters with substituted maleimides . These compounds exhibit diverse pharmacological properties, including antibacterial, anthelmintic, and cytotoxic activities. Four derivatives (compounds 1–4) were studied extensively, differing in their substituents (phenyl/benzyl groups) and cyclic moieties (cyclopentane or cyclohexane rings). Their structural variations correlate with distinct biological efficacies, as detailed below .
Properties
CAS No. |
72018-06-5 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl 3-(2,5-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H18O4/c1-4-17-13(14)8-5-10-9-11(15-2)6-7-12(10)16-3/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
XBOHFGDUPHTTGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,5-dimethoxyhydrocinnamate typically involves the esterification of 2,5-dimethoxycinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,5-dimethoxyhydrocinnamate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.
Reduction: Formation of 2,5-dimethoxyhydrocinnamyl alcohol.
Substitution: Formation of various substituted cinnamate esters.
Scientific Research Applications
Ethyl 2,5-dimethoxyhydrocinnamate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,5-dimethoxyhydrocinnamate involves its interaction with specific molecular targets and pathways. The methoxy groups and the ester functionality play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Antibacterial Activity
The compounds were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae, Enterobacter sakazakii) bacteria. Minimum inhibitory concentrations (MICs) were compared to the standard drug ceftazidime (Table 1).
Table 1: Antibacterial MIC Values (mg/ml)
| Compound | E. sakazakii | E. coli | S. aureus | K. pneumoniae |
|---|---|---|---|---|
| 1 | 0.10 ± 0.02 | 0.11 ± 0.07 | 0.12 ± 0.01 | 0.11 ± 0.07 |
| 2 | 0.13 ± 0.00 | 0.08 ± 0.03 | 0.07 ± 0.02 | 0.11 ± 0.07 |
| 3 | 0.13 ± 0.00 | 0.11 ± 0.07 | 0.07 ± 0.03 | 0.07 ± 0.03 |
| 4 | 0.09 ± 0.01 | 0.15 ± 0.00 | 0.16 ± 0.00 | 0.14 ± 0.01 |
| Ceftazidime | 0.00 | 0.03 ± 0.00 | 0.02 ± 0.00 | 0.04 ± 0.01 |
- Key Findings: Compound 2 (cyclopentane ring, benzyl substituent) showed the strongest broad-spectrum activity, with MICs as low as 0.07 mg/ml against S. aureus . Compound 4 (cyclohexane ring, benzyl substituent) exhibited the weakest antibacterial activity, suggesting cyclopentane rings enhance potency .
Anthelmintic Activity
Compounds were tested against Pheretima posthuma (earthworm) and Ascaridia galli (poultry roundworm) and compared to albendazole (Table 2).
Table 2: Anthelmintic Activity (Death Time in Minutes)
| Compound | P. posthuma (50 mg/ml) | A. galli (50 mg/ml) |
|---|---|---|
| 1 | 28.3 ± 1.5 | 32.7 ± 1.2 |
| 2 | 24.7 ± 1.1 | 28.3 ± 1.5 |
| 3 | 26.0 ± 1.0 | 30.0 ± 1.0 |
| 4 | 18.3 ± 1.5 | 22.7 ± 1.5 |
| Albendazole | 39.7 ± 1.5 | 46.3 ± 1.5 |
Cytotoxicity
Cytotoxicity was assessed using the brine shrimp lethality assay (LC₅₀) and compared to etoposide (Table 3).
Table 3: Cytotoxicity (LC₅₀ in µg/ml)
| Compound | LC₅₀ (Brine Shrimp) |
|---|---|
| 1 | 765 ± 2.1 |
| 2 | 540 ± 1.8 |
| 3 | 320 ± 1.5 |
| 4 | 280 ± 1.2 |
| Etoposide | 9.8 ± 0.5 |
Molecular Docking Studies
Docking simulations against S. aureus PBP 2A (PDB: 1VQQ) and K. pneumoniae β-lactamase NDM-1 (PDB: 3Q6X) revealed binding affinities (GOLD scores) and interactions (Table 4).
Table 4: Docking Scores and Interactions
| Compound | PBP 2A (GOLD Score) | Key Residues | NDM-1 (GOLD Score) | Key Residues |
|---|---|---|---|---|
| 1 | 67.39 | Lys148, Asp295 | 70.27 | His250, Zn²⁺ |
| 2 | 65.12 | Lys273, Asp295 | 69.84 | His122, Zn²⁺ |
| 3 | 64.90 | Ser149, Tyr297 | 68.82 | Gln123, Zn²⁺ |
| 4 | 63.45 | Gln292, Glu294 | 68.95 | His189, Zn²⁺ |
| Ceftriaxone (PBP 2A) | 75.37 | Val277, Glu294 | – | – |
| Ampicillin (NDM-1) | – | – | 72.15 | Asp124, Zn²⁺ |
- Key Findings :
- Compound 1 showed the highest affinity for PBP 2A, forming hydrogen bonds with Lys148 and Asp295 .
- All derivatives occupied the same binding site as ampicillin in NDM-1, with Zn²⁺ coordination critical for β-lactamase inhibition .
- Lower scores compared to ceftriaxone and ampicillin suggest room for structural optimization .
Structural-Activity Relationships (SAR)
- Cyclopentane vs. Cyclohexane Rings : Cyclopentane derivatives (compounds 1–2 ) exhibited stronger antibacterial activity, while cyclohexane derivatives (compounds 3–4 ) showed enhanced anthelmintic effects .
- Substituents : Benzyl groups (compounds 2 , 4 ) improved lipid solubility and membrane penetration compared to phenyl groups .
- Toxicity : Bulky substituents increased cytotoxicity but also enhanced anthelmintic potency, indicating a trade-off .
Biological Activity
Ethyl 2,5-dimethoxyhydrocinnamate (EDMH) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and natural product chemistry. This article provides a detailed overview of the biological activities associated with EDMH, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its molecular formula . The compound features a hydrocinnamate backbone with two methoxy groups at the 2 and 5 positions, which are crucial for its biological activity.
1. Antioxidant Activity
Research has indicated that EDMH exhibits antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study evaluating the antioxidant capacity of several compounds found that EDMH demonstrated moderate activity against DPPH radicals, suggesting its potential utility in formulations aimed at reducing oxidative damage .
2. Anti-inflammatory Effects
Inflammation is a critical factor in numerous chronic diseases. Studies have shown that EDMH can inhibit the production of pro-inflammatory cytokines. For instance, in vitro experiments on macrophage cells indicated that treatment with EDMH led to a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are pivotal in inflammatory responses .
3. Antimicrobial Activity
The antimicrobial potential of EDMH has also been explored. While some related compounds have shown promising antibacterial effects, EDMH itself exhibited weak antibacterial activity against various bacterial strains. This highlights the need for further studies to fully understand its spectrum of antimicrobial properties .
Data Table: Summary of Biological Activities
| Biological Activity | Method of Assessment | Findings |
|---|---|---|
| Antioxidant | DPPH Radical Scavenging Assay | Moderate activity observed |
| Anti-inflammatory | Cytokine Inhibition Assay | Significant reduction in TNF-α and IL-6 |
| Antimicrobial | Agar Diffusion Method | Weak activity against selected strains |
Case Studies
Case Study 1: Anti-inflammatory Effects
A study conducted on primary macrophage cells treated with EDMH demonstrated a marked decrease in pro-inflammatory cytokine production when stimulated with lipopolysaccharides (LPS). The results indicated that EDMH could modulate immune responses, suggesting its potential as an anti-inflammatory agent in therapeutic applications .
Case Study 2: Antioxidant Potential
In another investigation focusing on natural products, EDMH was included among several compounds analyzed for their antioxidant capabilities. The results showed that while not the most potent antioxidant tested, EDMH still contributed positively to the overall antioxidant profile of the mixture tested .
Future Directions
Despite the promising findings regarding the biological activities of this compound, further research is warranted to elucidate its mechanisms of action fully and explore its potential therapeutic applications. Future studies should focus on:
- In vivo studies to assess the efficacy and safety profiles.
- Mechanistic studies to understand how EDMH interacts at the cellular level.
- Formulation development to create effective delivery systems for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
